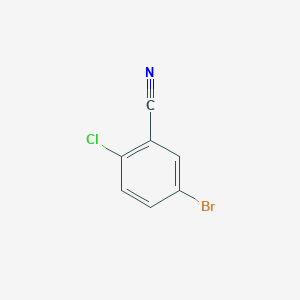

5-Bromo-2-chlorobenzonitrile

Overview

Description

5-Bromo-2-chlorobenzonitrile is a compound that is structurally related to various other bromo- and chloro-substituted benzonitriles. While the specific compound this compound is not directly discussed in the provided papers, these papers do provide insights into the synthesis, reactivity, and properties of structurally similar compounds, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, was achieved through a sequence of oxidation, bromination, and reduction reactions . Similarly, 5-bromopenta-2,4-diynenitrile was synthesized in three steps, which included reactions with secondary amines and terminal alkynes in the presence of copper and palladium catalysts . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles, such as 4-bromo-2,6-dichlorobenzonitrile, is characterized by interactions between the Lewis base (CN) and the Lewis acid (Br), as evidenced by short distances between these atoms in the crystal packing . Similarly, o-chloro- and o-bromobenzonitrile exhibit X...N interactions and weak hydrogen bonds, which influence their packing arrangements . These structural features are likely to be relevant to this compound as well.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzonitriles can lead to a variety of chemical transformations. For example, 5-bromopenta-2,4-diynenitrile reacts with different amines and alkynes to form polyfunctional carbon-rich scaffolds . The reactivity of these compounds can be influenced by the presence of halogen atoms, which can participate in halogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's boiling point, solubility, and reactivity. The crystal structures of related compounds, such as 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, show that halogen bonding and hydrogen bonding can significantly influence the assembly mode in the crystal . Additionally, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, demonstrates the importance of halogenated benzonitriles in pharmaceutical manufacturing .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

5-Bromo-2-chlorobenzonitrile is utilized in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin. The process involves several steps, including chlorination, Friedel-Crafts acylation, reduction, and etherification, leading to an overall yield of about 40% (Jie Yafei, 2011).

Development of Fungicides

This compound plays a role in the creation of effective fungicides. A notable example is the synthesis of Cyproconazole, a potent fungicide, from p-chlorobenzonitrile and allylic bromide. This method includes a Barbier-type reaction and Simmons-Smith reaction, leading to a total yield of 30.8% (Li Hong-bo, 2009).

Molecular Structure and Energy Analysis

Computational calculations of molecular structure and energy of derivatives of this compound, such as 5-bromo-3-nitropyridine-2-carbonitrile, are conducted using DFT/B3LYP methods. These studies include analyses of molecular electrostatic potential and frontier molecular orbitals, contributing significantly to the understanding of organic reactive sites and electron-hole conversions (K. Arulaabaranam et al., 2021).

Herbicide Resistance in Plants

This compound derivatives, such as bromoxynil, are used in herbicides. Research on transgenic plants expressing a bacterial detoxification gene, bxn, demonstrates the potential for herbicide resistance. This approach involves the conversion of bromoxynil to a non-toxic metabolite, signifying a successful strategy to obtain herbicide resistance in plants (D. Stalker et al., 1988).

Antimicrobial Applications

Studies on the conversion of chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a similar compound, have demonstrated its potential in synthesizing compounds with notable antibacterial and antifungal activities (Mahesh K. Kumar et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a halogenated benzonitrile, and such compounds are often used as building blocks in organic synthesis, particularly in the pharmaceutical industry . .

Mode of Action

The mode of action of 5-Bromo-2-chlorobenzonitrile is also not well-documented. As a halogenated benzonitrile, it may participate in various chemical reactions to form more complex molecules. The bromine and chlorine atoms can potentially undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets .

Biochemical Pathways

Halogenated benzonitriles can be involved in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Some general properties can be inferred from its structure and the properties of similar compounds . It has a high GI absorption and is BBB permeant . Its Log Kp (skin permeation) is -5.71 cm/s . Its lipophilicity (Log Po/w) ranges from 2.04 to 3.12 .

Result of Action

As a halogenated benzonitrile, it may participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .

Action Environment

Like other chemicals, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

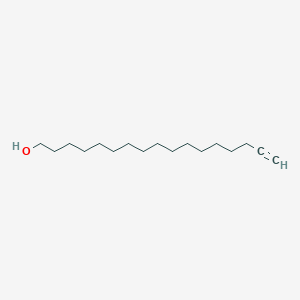

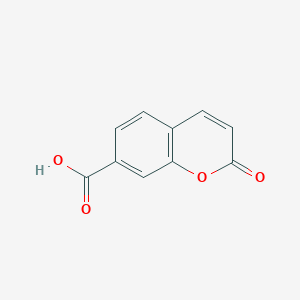

5-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMQBUJOXQVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615573 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57381-44-9 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.